2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride
Overview
Description
2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
It’s known that indole derivatives can cause malfunctioning enzymes when tryptophan residues are replaced by 5-fluoro-tryptophan . This could potentially be a mode of action for this compound.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
It’s known that indole derivatives can have a nonspecific cytotoxic effect . In one case, the substitution of tryptophan residues with 5-fluoro-tryptophan led to significantly greater catalytic activity .
Action Environment
It’s worth noting that the synthesis of indole derivatives can be performed under solvent-free conditions , suggesting that the compound might be stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-acetamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as tryptophan hydroxylase and monoamine oxidase. The interaction with tryptophan hydroxylase, for instance, can influence the synthesis of serotonin, a crucial neurotransmitter in the brain. Additionally, this compound can bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound can alter gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity. For instance, its interaction with monoamine oxidase can inhibit the enzyme’s activity, leading to increased levels of neurotransmitters such as serotonin and dopamine. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. These effects include prolonged activation or inhibition of signaling pathways and sustained changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors. At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific tissues. Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound can also be affected by its binding affinity to plasma proteins, which can modulate its bioavailability and half-life .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, influencing cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoroindole and ethylamine.
Formation of Intermediate: The 5-fluoroindole undergoes a reaction with ethylamine to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to form the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include methanol and acetone, and the reactions are typically carried out under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: A precursor in the synthesis of the compound.
2-Amino-3-(5-fluoro-1H-indol-3-YL)propanoic acid: Another indole derivative with similar structural features.
Uniqueness
2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O.ClH/c13-9-1-2-11-10(5-9)8(7-16-11)3-4-15-12(17)6-14;/h1-2,5,7,16H,3-4,6,14H2,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLJHOHXJFSZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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